molecular formula C16H32O2Si B12580527 (9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane CAS No. 189066-17-9

(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane

Cat. No.: B12580527
CAS No.: 189066-17-9
M. Wt: 284.51 g/mol
InChI Key: XBEOANWQKARKLT-UHFFFAOYSA-N
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Description

(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound contains a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. This specific structure imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.

    Biology: It serves as a probe or reagent in biochemical assays and studies.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 9-tert-Butyl-3-methylene-1,5-dioxaspiro[5.5]undecane
  • tert-Butyl-3,9-diazaspiro[5.5]undecan-3-carboxylate

Uniqueness

Compared to similar compounds, (9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane stands out due to its unique combination of a spirocyclic core and trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

189066-17-9

Molecular Formula

C16H32O2Si

Molecular Weight

284.51 g/mol

IUPAC Name

(9-tert-butyl-1,5-dioxaspiro[5.5]undecan-3-yl)-trimethylsilane

InChI

InChI=1S/C16H32O2Si/c1-15(2,3)13-7-9-16(10-8-13)17-11-14(12-18-16)19(4,5)6/h13-14H,7-12H2,1-6H3

InChI Key

XBEOANWQKARKLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)OCC(CO2)[Si](C)(C)C

Origin of Product

United States

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